3-(dimethylcarbamoyl)prop-2-enoic Acid
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Overview
Description
3-(dimethylcarbamoyl)prop-2-enoic Acid is an organic compound with the molecular formula C6H11NO2 It is known for its unique structural features, including a dimethylamino group and a butenoic acid backbone
Preparation Methods
The synthesis of 3-(dimethylcarbamoyl)prop-2-enoic Acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of dimethylamine with crotonic acid under controlled conditions. The reaction is facilitated by the presence of a catalyst and specific temperature and pressure settings.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol. The temperature is maintained between 50-70°C, and the reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques such as distillation and crystallization ensures the purity of the final product.
Chemical Reactions Analysis
3-(dimethylcarbamoyl)prop-2-enoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(dimethylcarbamoyl)prop-2-enoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(dimethylcarbamoyl)prop-2-enoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Pathways Involved: It affects pathways related to cellular metabolism, signal transduction, and gene expression, leading to diverse biological effects.
Comparison with Similar Compounds
3-(dimethylcarbamoyl)prop-2-enoic Acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-(dimethylamino)-2-butenoic acid and 4-(dimethylamino)butyric acid share structural similarities but differ in their chemical properties and applications.
Properties
IUPAC Name |
4-(dimethylamino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-7(2)5(8)3-4-6(9)10/h3-4H,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVCKXVPDINNHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329195 |
Source
|
Record name | 2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2564-94-5 |
Source
|
Record name | 2-Butenoic acid, 4-(dimethylamino)-4-oxo-, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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